N-(3-hydroxyphenyl)methacrylamide
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Overview
Description
3’-Hydroxy-2-methylacrylanilide is an organic compound with significant importance in various chemical and biological fields It is characterized by the presence of a hydroxyl group at the 3’ position and a methylacrylamide group at the 2 position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-2-methylacrylanilide typically involves the reaction of 3’-hydroxyaniline with 2-methylacryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 3’-Hydroxy-2-methylacrylanilide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: 3’-Hydroxy-2-methylacrylanilide can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Ethers and esters.
Scientific Research Applications
3’-Hydroxy-2-methylacrylanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-2-methylacrylanilide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The methylacrylamide group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3’-Hydroxy-2-methylacrylate: Similar structure but with an ester group instead of an amide.
2-Methylacrylanilide: Lacks the hydroxyl group at the 3’ position.
3’-Hydroxyacrylanilide: Lacks the methyl group at the 2 position.
Uniqueness: 3’-Hydroxy-2-methylacrylanilide is unique due to the presence of both the hydroxyl and methylacrylamide groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H11NO2/c1-7(2)10(13)11-8-4-3-5-9(12)6-8/h3-6,12H,1H2,2H3,(H,11,13) |
InChI Key |
VAVZHSBOROHMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)O |
Origin of Product |
United States |
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